molecular formula C13H17NaO2 B7734608 sodium;2-[4-(2-methylpropyl)phenyl]propanoate

sodium;2-[4-(2-methylpropyl)phenyl]propanoate

Cat. No.: B7734608
M. Wt: 228.26 g/mol
InChI Key: PTTPUWGBPLLBKW-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-[4-(2-methylpropyl)phenyl]propanoate typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of isobutylbenzene with acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride to form 4-isobutylacetophenone.

    Reduction: The ketone group in 4-isobutylacetophenone is then reduced to an alcohol using a reducing agent such as sodium borohydride.

    Oxidation: The alcohol is oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate, resulting in ibuprofen.

    Neutralization: Finally, ibuprofen is neutralized with sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-[4-(2-methylpropyl)phenyl]propanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium;2-[4-(2-methylpropyl)phenyl]propanoate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of sodium;2-[4-(2-methylpropyl)phenyl]propanoate involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The compound also exhibits effects on other molecular targets and pathways, including the modulation of nitric oxide production and inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: The parent compound, less soluble in water compared to its sodium salt form.

    Naproxen Sodium: Another NSAID with similar anti-inflammatory and analgesic properties but a longer half-life.

    Ketoprofen: An NSAID with similar applications but different pharmacokinetic properties.

Uniqueness

Sodium;2-[4-(2-methylpropyl)phenyl]propanoate is unique due to its enhanced solubility and rapid absorption, making it effective for quick relief of pain and inflammation. Its sodium salt form allows for faster onset of action compared to other NSAIDs .

Properties

IUPAC Name

sodium;2-[4-(2-methylpropyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2.Na/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;/h4-7,9-10H,8H2,1-3H3,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTPUWGBPLLBKW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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